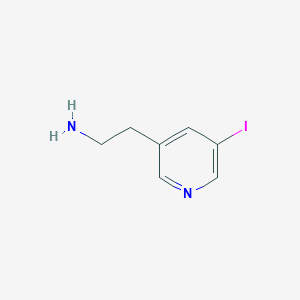
2-(5-Iodopyridin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Iodopyridin-3-yl)ethanamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5-position of the pyridine ring and an ethanamine group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Iodopyridin-3-yl)ethanamine can be achieved through several methods. One common approach involves the iodination of 2-(3-pyridinyl)ethanamine. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .
Another method involves the Suzuki-Miyaura coupling reaction, where a boron reagent is used to couple a halogenated pyridine derivative with an ethanamine group . This reaction is known for its mild conditions and high functional group tolerance, making it a popular choice for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions or coupling reactions using automated reactors and optimized conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired production scale.
化学反応の分析
Types of Reactions
2-(5-Iodopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the iodine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.
科学的研究の応用
2-(5-Iodopyridin-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and as a precursor for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(5-Iodopyridin-3-yl)ethanamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the iodine atom can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological activity .
類似化合物との比較
2-(5-Iodopyridin-3-yl)ethanamine can be compared with other similar compounds, such as:
2-(3-Pyridinyl)ethanamine: Lacks the iodine atom, which can result in different chemical reactivity and biological activity.
2-(2-Fluoro-4-iodopyridin-3-yl)ethanamine: Contains both fluorine and iodine atoms, which can further influence its properties and applications.
2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine: A structurally different compound with distinct biological activities.
特性
分子式 |
C7H9IN2 |
|---|---|
分子量 |
248.06 g/mol |
IUPAC名 |
2-(5-iodopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9IN2/c8-7-3-6(1-2-9)4-10-5-7/h3-5H,1-2,9H2 |
InChIキー |
QEMIQHKVAQETOC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1I)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















